molecular formula C12H16O2S B15384652 1-(3-Ethoxy-2-(methylthio)phenyl)propan-2-one

1-(3-Ethoxy-2-(methylthio)phenyl)propan-2-one

Cat. No.: B15384652
M. Wt: 224.32 g/mol
InChI Key: PTJNRVGFVPNSHV-UHFFFAOYSA-N
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Description

1-(3-Ethoxy-2-(methylthio)phenyl)propan-2-one is a substituted arylpropanone characterized by an ethoxy group (-OCH₂CH₃) at the 3-position and a methylthio group (-SCH₃) at the 2-position of the phenyl ring. This compound’s structure places it within a broader class of arylpropanones, which are pivotal intermediates in pharmaceutical synthesis and metabolic studies.

Properties

Molecular Formula

C12H16O2S

Molecular Weight

224.32 g/mol

IUPAC Name

1-(3-ethoxy-2-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C12H16O2S/c1-4-14-11-7-5-6-10(8-9(2)13)12(11)15-3/h5-7H,4,8H2,1-3H3

InChI Key

PTJNRVGFVPNSHV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1SC)CC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs of 1-(3-Ethoxy-2-(methylthio)phenyl)propan-2-one, highlighting substituent variations and their implications:

Compound Name Substituents (Phenyl Ring) Molecular Formula Key Properties/Applications Evidence Source
1-(3-Ethoxy-2-(methylthio)phenyl)propan-2-one 3-ethoxy, 2-methylthio C₁₂H₁₆O₂S Hypothesized precursor for CNS agents; likely lipophilic due to ethoxy and thioether groups. Derived from analogs
1-(3-(Trifluoromethyl)phenyl)propan-2-one 3-trifluoromethyl C₁₀H₉F₃O Intermediate in fenfluramine synthesis; enhanced metabolic stability due to CF₃ group.
1-[4-(Methylthio)phenyl]propan-2-one 4-methylthio C₁₀H₁₂OS Metabolite of 4-MTA (amphetamine analog); undergoes reductive metabolism to alcohol derivatives.
1-(4-Hydroxy-3-methoxyphenyl)propan-2-one 4-hydroxy, 3-methoxy C₁₀H₁₂O₃ Natural product from Urtica dioica; antioxidant potential inferred from phenolic substituents.
1-(3-(Methylthio)phenyl)propan-2-one 3-methylthio C₁₀H₁₂OS CAS 629646-54-4; molecular mass 180.27 g/mol; synthetic intermediate.

Key Comparative Insights:

Substituent Effects on Reactivity and Bioactivity :

  • Ethoxy vs. Trifluoromethyl : The ethoxy group in the target compound is less electron-withdrawing than the trifluoromethyl group in ’s analog. This difference may influence electrophilic substitution rates and metabolic pathways (e.g., dealkylation vs. oxidative defluorination) .
  • Methylthio Position : The 2-methylthio substituent in the target compound contrasts with the 4-methylthio group in 4-MTA’s metabolite (). Positional differences could alter steric hindrance and metabolic outcomes, such as oxidative deamination or ring hydroxylation .

Physicochemical Properties :

  • The ethoxy group increases molecular weight (C₁₂H₁₆O₂S vs. C₁₀H₁₂OS in ’s analog) and likely enhances lipophilicity compared to hydroxy/methoxy derivatives (e.g., ). This property may affect blood-brain barrier penetration in pharmaceutical contexts .

Metabolic Pathways: Similar to 1-[4-(methylthio)phenyl]propan-2-one (), the target compound may undergo reductive amination or alcohol dehydrogenase-mediated reduction to form secondary alcohols. However, the ethoxy group’s susceptibility to cytochrome P450-mediated O-dealkylation could generate phenolic metabolites, diverging from methylthio-dominated pathways .

Q & A

Q. What are the optimal synthetic routes for 1-(3-Ethoxy-2-(methylthio)phenyl)propan-2-one, and how can yield and purity be maximized?

The synthesis typically involves nucleophilic substitution or condensation reactions. Key steps include:

  • Precursor selection : Reacting 3-ethoxy-2-(methylthio)benzaldehyde with chloroacetone in the presence of a base (e.g., NaOH) under reflux conditions .
  • Catalysts and solvents : Polar solvents (e.g., ethanol, DMF) and copper salts (e.g., CuI) enhance selectivity and yield by stabilizing intermediates .
  • Purification : Column chromatography or recrystallization improves purity. Yields >70% are achievable with optimized stoichiometry and temperature control (80–100°C) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., ethoxy at δ 1.3–1.5 ppm, methylthio at δ 2.5 ppm) .
  • X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and torsion angles (e.g., C-S bond length ~1.81 Å) .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 255.1) .

Q. What are the common chemical reactions involving this compound’s functional groups?

  • Methylthio group : Susceptible to oxidation (e.g., H₂O₂ yields sulfoxide/sulfone derivatives) .
  • Ketone moiety : Reduces to secondary alcohol using NaBH₄ or LiAlH₄ .
  • Ethoxy group : Stable under acidic conditions but hydrolyzes with strong bases (e.g., NaOH) .

Advanced Questions

Q. How can computational modeling predict the reactivity of substituents in this compound?

  • DFT calculations : Analyze electron density maps to identify electrophilic/nucleophilic sites (e.g., methylthio’s sulfur as a nucleophilic center) .
  • Molecular docking : Predict binding affinities with biological targets (e.g., enzymes) by simulating interactions with the trifluoromethylthio group’s hydrophobic surface .

Q. How can contradictory spectral data during structural elucidation be resolved?

  • Multi-technique validation : Combine XRD (for absolute configuration) with NOESY NMR (for spatial proximity of substituents) .
  • Dynamic NMR : Resolve rotational barriers in the propan-2-one moiety under variable-temperature conditions .

Q. What strategies enable selective functionalization of the methylthio group without affecting the ethoxy group?

  • Protective groups : Temporarily block the ethoxy group with TMSCl before oxidizing the methylthio group .
  • Regioselective catalysts : Use Pd/C for hydrogenolysis of specific C-S bonds while preserving ether linkages .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral catalysts : Employ asymmetric catalysis (e.g., BINOL-derived ligands) during ketone formation to control stereochemistry .
  • Continuous flow systems : Improve reproducibility and reduce side reactions via precise temperature/residence time control .

Q. How does the methylthio group influence biological activity compared to analogs with sulfone or sulfoxide groups?

  • Lipophilicity : Methylthio increases logP (2.1 vs. 1.5 for sulfone), enhancing membrane permeability .
  • Binding affinity : Halogen bonding (via sulfur) improves interactions with hydrophobic enzyme pockets, as seen in antimicrobial assays .

Q. What methodologies quantify the compound’s stability under varying pH and temperature conditions?

  • HPLC stability assays : Monitor degradation products (e.g., ethoxy hydrolysis at pH >10) over 24–72 hours .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (Td ~200°C) under nitrogen atmospheres .

Q. How can isotopic labeling (e.g., ¹³C, ²H) aid in metabolic pathway tracing for this compound?

  • Synthesis of labeled analogs : Introduce ¹³C at the ketone carbon via labeled acetone precursors .
  • Mass spectrometry imaging : Track metabolite distribution in in vitro models (e.g., liver microsomes) to identify primary degradation pathways .

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